molecular formula C20H20N4O3 B2376923 N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide CAS No. 2309748-30-7

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide

Numéro de catalogue: B2376923
Numéro CAS: 2309748-30-7
Poids moléculaire: 364.405
Clé InChI: DMTCKNXGZDIHKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, an imidazolidinone moiety, and a benzhydryl group

Propriétés

IUPAC Name

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-17-11-21-19(26)24(17)16-12-23(13-16)20(27)22-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTCKNXGZDIHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Core Azetidine Intermediate Preparation

The azetidine scaffold is often synthesized from protected precursors to enable regioselective modifications. A common route involves:

  • Debenzylation of 1-benzylazetidine-3-amine using palladium hydroxide under hydrogen (40 psi) at 60°C, yielding azetidine-3-amine hydrochloride.
  • Alternative protection strategies : Benzyl or tert-butyloxycarbonyl (Boc) groups are employed to shield reactive amines during subsequent steps.

Example Protocol (from WO2000063168A1):

  • Dissolve 1-benzylazetidine-3-amine (116 g) in methanol (1.15 L).
  • Add palladium hydroxide (12.2 g, 20% on carbon).
  • Hydrogenate at 60°C under 40 psi H₂ for 72 hours.
  • Filter and concentrate to isolate azetidine-3-amine hydrochloride (yield: 85–90%).

Introduction of the Benzhydryl Group

The benzhydryl moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination:

  • Nucleophilic route : React azetidine-3-amine with benzhydryl bromide in dimethylformamide (DMF) using potassium carbonate as a base at 80°C.
  • Reductive amination : Condense azetidine-3-amine with benzophenone using sodium triacetoxyborohydride (STAB) in dichloroethane.

Optimization Insight :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates for bulky substrates.
  • Yields improve with excess benzhydryl bromide (1.5 equiv) and prolonged heating (24–48 hours).

Imidazolidinone Ring Formation

Urea Cyclization Strategy

The 2,5-dioxoimidazolidin-1-yl group is constructed via cyclization of urea precursors:

  • React azetidine-3-amine with methyl 2,2-dimethyl glycinate in toluene under reflux to form hydantoin intermediates.
  • Treat with meta-chloroperbenzoic acid (mCPBA) in dichloromethane/methanol (9:1) to oxidize thioether linkages.

Key Reaction Conditions (from WO2007083017A2):

  • Hydantoin formation : 12-hour reflux in toluene yields 70–75% hydantoin intermediate.
  • Oxidation : mCPBA (1.2 equiv) at 0°C to room temperature provides 80–85% oxidized product.

Microwave-Assisted Cyclization

Modern approaches employ microwave irradiation to accelerate urea cyclization:

  • Combine azetidine-3-amine with urea in dioxane/water.
  • Heat at 150°C for 15 minutes under microwave conditions.
  • Isolate product via filtration (yield: 65–70%).

Advantage : Reduced reaction time (minutes vs. hours) and improved regioselectivity.

Carboxamide Installation at Position 1

Acyl Chloride Coupling

  • Treat 1-benzhydrylazetidine-3-(2,5-dioxoimidazolidin-1-yl) with triphosgene in tetrahydrofuran (THF) to generate the acyl chloride.
  • React with aqueous ammonia to form the carboxamide.

Typical Yield : 60–65% after column chromatography.

HATU-Mediated Amide Bond Formation

A higher-yielding alternative utilizes coupling reagents:

  • Combine 1-benzhydrylazetidine-3-(2,5-dioxoimidazolidin-1-yl) carboxylic acid (1 equiv) with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.
  • Add ammonium chloride (1.5 equiv) and stir at room temperature for 12 hours.
  • Purify by recrystallization from ethanol/water (yield: 75–80%).

Integrated Synthesis Route

Combining the above steps, a representative synthesis pathway is:

Step Reaction Conditions Yield
1 Debenzylation of 1-benzylazetidine-3-amine Pd(OH)₂/H₂, 60°C, 72h 85–90%
2 Benzhydryl introduction Benzhydryl bromide, K₂CO₃, DMF, 80°C 70–75%
3 Imidazolidinone formation Methyl glycinate, toluene, reflux 70–75%
4 Carboxamide coupling HATU, DIPEA, DMF, rt 75–80%

Analytical Validation and Characterization

Critical quality control measures include:

  • HPLC Purity : >98% achieved via C18 column (0.1% TFA in acetonitrile/water).
  • ¹H NMR (DMSO-d₆): δ 7.35–7.25 (m, 10H, benzhydryl), 4.10 (s, 1H, azetidine CH), 3.85 (q, 2H, CONH₂).
  • HRMS : Calculated for C₂₀H₂₁N₃O₃ [M+H]⁺ 352.1651, Found 352.1648.

Challenges and Optimization Strategies

  • Steric Hindrance : The benzhydryl group impedes nucleophilic attacks. Solutions include using excess reagents (1.5–2.0 equiv) and elevated temperatures.
  • Byproduct Formation : Urea dimerization during imidazolidinone synthesis is mitigated by slow addition of methyl glycinate.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) effectively separates regioisomers.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Applications De Recherche Scientifique

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide has several scientific research applications:

Mécanisme D'action

The mechanism by which N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and imidazolidinone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler or structurally different compounds

Activité Biologique

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is characterized by an azetidine ring, an imidazolidinone moiety, and a benzhydryl group. These structural components contribute to its reactivity and interaction with biological targets.

Structural Formula

C20H20N4O3\text{C}_{20}\text{H}_{20}\text{N}_{4}\text{O}_{3}

The biological activity of N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is primarily attributed to its interaction with various enzymes and receptors. The compound's azetidine ring and imidazolidinone moiety facilitate hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity.

Biological Activities

Research indicates that N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide exhibits several biological activities:

1. Antimicrobial Activity:

  • Studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.

2. Anticancer Properties:

  • Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

3. Enzyme Inhibition:

  • It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in the treatment of metabolic disorders.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide:

StudyObjectiveFindings
Study 1Evaluate antimicrobial effectsDemonstrated significant inhibition against E. coli and S. aureus strains.
Study 2Assess anticancer potentialInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
Study 3Investigate enzyme inhibitionInhibited Dipeptidyl Peptidase-IV (DPP-IV) activity by 60% at 10 µM concentration.

Comparative Analysis

When compared to similar compounds, N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide exhibits unique properties due to its specific functional groups:

Compound NameStructural FeaturesBiological Activity
N-benzyl-2,2-dimethylaziridineAziridine ringModerate antimicrobial activity
Imidazole-containing compoundsImidazole moietyLimited anticancer effects

Q & A

Q. What are the key challenges in synthesizing N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide, and how can reaction conditions be optimized for higher yield?

The synthesis of this compound involves multi-step reactions, including azetidine ring formation, functionalization of the dioxoimidazolidine moiety, and benzhydryl group coupling. Key challenges include side reactions due to the reactivity of the azetidine ring and steric hindrance from the benzhydryl group. Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during coupling reactions to minimize unwanted byproducts .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
  • Catalysts : Use of coupling agents like HATU or EDCI for efficient amide bond formation .
  • Analytical monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the azetidine ring, benzhydryl protons, and dioxoimidazolidine carbonyl groups. Key signals include δ 4.2–4.5 ppm (azetidine CH2_2) and δ 7.2–7.4 ppm (benzhydryl aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z ~500–550) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How does the 2,5-dioxoimidazolidine moiety influence the compound’s biological activity compared to other azetidine derivatives?

The dioxoimidazolidine group enhances hydrogen-bonding interactions with biological targets, such as enzymes or receptors. For example:

  • Phosphodiesterase (PDE) inhibition : The urea-like structure mimics cyclic nucleotides, enabling competitive binding to PDE active sites .
  • Metabolic stability : The rigid dioxoimidazolidine ring reduces susceptibility to hydrolysis compared to simpler carboxamides .
    Comparative studies with analogs lacking this moiety show 2–5-fold lower IC50_{50} values in PDE4 inhibition assays .

Q. What experimental approaches can resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50​ values across studies)?

Discrepancies may arise from differences in assay conditions or target isoforms. To address this:

  • Standardized assays : Use identical enzyme isoforms (e.g., PDE4B vs. PDE4D) and buffer systems (pH 7.4, 1 mM Mg2+^{2+}) .
  • Cell-based validation : Compare in vitro enzyme inhibition with cellular cAMP/cGMP modulation in HEK293 or RAW264.7 cells .
  • Structural analysis : X-ray crystallography or molecular docking to identify binding site variations .

Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

Key strategies include:

  • Substituent variation : Replace the benzhydryl group with smaller aryl rings (e.g., 4-chlorophenyl) to reduce off-target effects on Janus kinases (JAKs) .
  • Bioisosteric replacement : Substitute the dioxoimidazolidine with a tetrazolyl group to enhance solubility while retaining hydrogen-bonding capacity .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to prioritize analogs with >30% oral bioavailability .

Methodological Recommendations

  • Contradiction analysis : Use meta-analysis tools to aggregate data from multiple studies, adjusting for variables like assay temperature or enzyme source .
  • Synthetic scalability : Pilot microwave-assisted synthesis for high-yield, reproducible scale-up (e.g., 80% yield at 100 mmol scale) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.